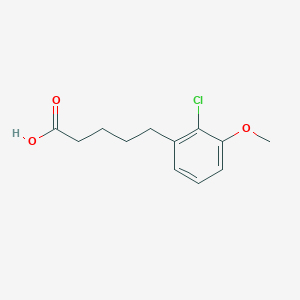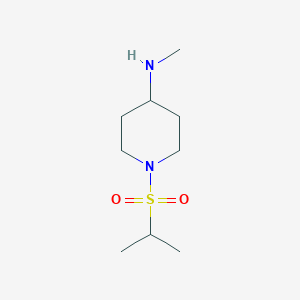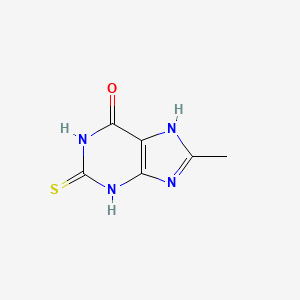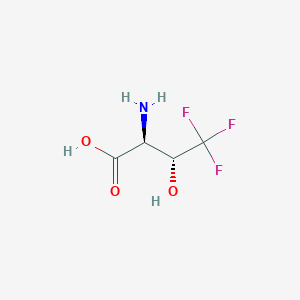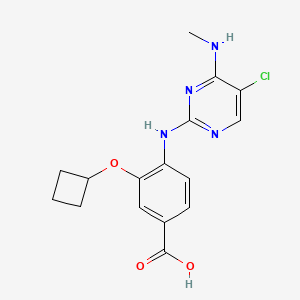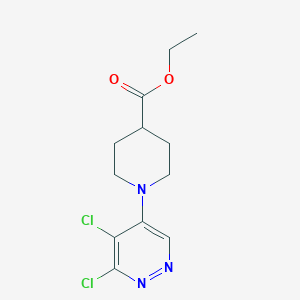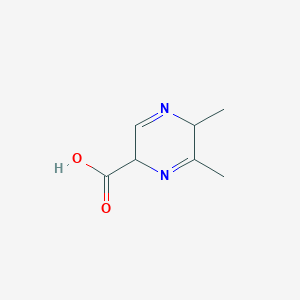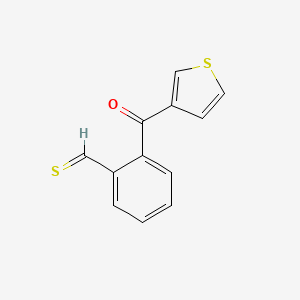
2-(Thiophene-3-carbonyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophene-3-carbonyl)thiobenzaldehyde is a compound that features a thiophene ring and a benzaldehyde moiety. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. The presence of the thiophene ring in this compound makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophene-3-carbonyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophene-3-carbonyl)thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Thiophene-3-carbonyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Benzaldehyde: A simpler analog with a benzene ring and an aldehyde group.
Thiophene-2-carboxaldehyde: A compound with a thiophene ring and an aldehyde group at the 2-position.
Uniqueness: 2-(Thiophene-3-carbonyl)thiobenzaldehyde is unique due to the presence of both the thiophene ring and the benzaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8OS2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(thiophene-3-carbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H8OS2/c13-12(10-5-6-15-8-10)11-4-2-1-3-9(11)7-14/h1-8H |
InChI Key |
PCIHBEQCJXILCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



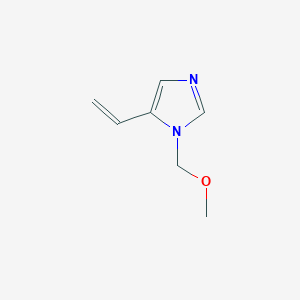
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
